Cas no 1805539-06-3 (Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate)

Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a difluoromethyl group at the 4-position and a methoxy substituent at the 5-position, enhancing its reactivity and selectivity in cross-coupling reactions. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable in drug development. The ester functionality at the 3-position allows for further derivatization, facilitating the synthesis of complex molecules. This compound is particularly useful in the design of bioactive intermediates, offering precise control over electronic and steric properties. Its high purity and well-defined structure ensure consistent performance in synthetic applications.
Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate structure
1805539-06-3 structure
Product Name:Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate
CAS No:1805539-06-3
MF:C9H8F3NO3
MW:235.15993309021
CID:4883440
Update Time:2025-08-02

Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate
    • Inchi: 1S/C9H8F3NO3/c1-15-4-3-13-8(12)6(9(14)16-2)5(4)7(10)11/h3,7H,1-2H3
    • InChI Key: UOQVXOHHCJRALY-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN=C(C=1C(=O)OC)F)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • XLogP3: 1.7
  • Topological Polar Surface Area: 48.4

Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029034407-250mg
Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate
1805539-06-3 95%
250mg
$1,019.20 2022-04-01
Alichem
A029034407-500mg
Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate
1805539-06-3 95%
500mg
$1,685.00 2022-04-01
Alichem
A029034407-1g
Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate
1805539-06-3 95%
1g
$2,866.05 2022-04-01

Additional information on Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate

Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate: A Comprehensive Overview

Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate, also known by its CAS number 1805539-06-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, including a difluoromethyl group, a fluoro group, and a methoxy group. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.

The synthesis of Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate involves a series of well-defined chemical reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, often utilizing multi-step processes that include nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. The use of fluorinated intermediates has been particularly beneficial in achieving the desired substitution pattern on the pyridine ring. Researchers have also explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency and selectivity.

One of the most notable applications of Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate is in the field of materials science, where it serves as a precursor for the preparation of advanced materials such as organic semiconductors and functional polymers. The electronic properties of this compound make it an ideal candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly improve their charge transport properties, leading to enhanced device performance.

In addition to its role in materials science, Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate has also found applications in medicinal chemistry. Its unique structure allows for potential interactions with biological targets, making it a promising candidate for drug discovery efforts. Researchers have investigated its ability to modulate various biological pathways, including those involved in inflammation and cancer progression. Initial studies suggest that this compound exhibits moderate inhibitory activity against certain enzymes associated with these pathways, warranting further exploration.

The environmental impact of Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate has also been a topic of recent research interest. Studies have examined its biodegradation potential under various environmental conditions, including soil and aquatic systems. Results indicate that the compound undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its transformation. However, further research is needed to fully understand its long-term environmental fate and potential risks.

Looking ahead, the development of novel synthetic routes for Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate remains an active area of research. Scientists are exploring the use of sustainable chemistry principles to design more eco-friendly synthesis methods. For instance, the use of renewable feedstocks and catalytic systems that minimize waste generation are being prioritized. These efforts aim to reduce the environmental footprint associated with the production of this compound while maintaining its high-quality standards.

In conclusion, Methyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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